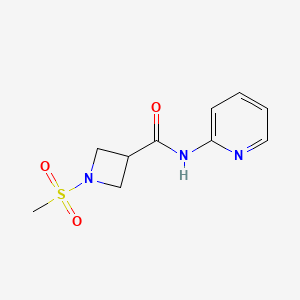

1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

1-methylsulfonyl-N-pyridin-2-ylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c1-17(15,16)13-6-8(7-13)10(14)12-9-4-2-3-5-11-9/h2-5,8H,6-7H2,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLOTBBLXOYHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using reagents such as methylsulfonyl chloride.

Attachment of the Pyridin-2-yl Group: This can be done through nucleophilic substitution reactions where the pyridin-2-yl group is introduced to the azetidine ring.

Formation of the Carboxamide Group: This involves the conversion of a suitable precursor to the carboxamide functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or replace existing ones.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying biological processes.

Medicine: As a lead compound for the development of new pharmaceuticals.

Industry: As an intermediate in the production of materials or other chemicals.

Mecanismo De Acción

The mechanism of action of 1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparación Con Compuestos Similares

Table 1: Molecular Features of 1-(Methylsulfonyl)-N-(Pyridin-2-yl)Azetidine-3-Carboxamide and Related Compounds

Key Observations :

- Azetidine vs. Pyridine Modifications : Unlike the cataloged pyridine derivatives, the target compound incorporates an azetidine ring, which imposes conformational constraints that may enhance binding specificity in receptor interactions.

- Methylsulfonyl Group: This group is absent in the listed analogs but is known to improve solubility and oxidative stability compared to bulkier substituents like tert-butyldimethylsilyl .

- Carboxamide Linkage : Shared with pivalamide-containing analogs (e.g., ), but the pyridin-2-yl orientation may alter hydrogen-bonding patterns in biological targets.

Hypothetical Pharmacological and Physicochemical Properties

- Solubility : The methylsulfonyl group likely enhances aqueous solubility compared to hydrophobic tert-butyldimethylsilyl or pivaloyl groups .

- Metabolic Stability : The azetidine ring’s smaller size may reduce metabolic degradation compared to larger cyclic amines.

- Binding Affinity : Molecular docking studies using software like Glide could predict interactions with targets such as kinases or GPCRs. For instance, the pyridin-2-yl group may coordinate metal ions or engage in π-π stacking, while the carboxamide could form hydrogen bonds.

Actividad Biológica

1-(Methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

- Molecular Formula : CHNOS

- IUPAC Name : 1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide

The biological activity of 1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular pathways.

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes that are critical in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation : It may also act as a modulator of various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : Research indicates that 1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast and lung cancer cells, showing significant inhibition of cell growth and induction of apoptosis.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties:

- Mechanism : It appears to reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in vitro and in vivo models.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7 and MDA-MB-231) reported that treatment with 1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for MDA-MB-231 cells, suggesting a potent anticancer effect.

Case Study 2: Anti-inflammatory Activity

In an animal model of induced arthritis, administration of the compound showed a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Data Table: Summary of Biological Activities

| Activity Type | Test System | Observed Effect | IC50/EC50 Value |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer Cells | Cell viability reduction | 15 µM |

| Anticancer | MDA-MB-231 Lung Cancer Cells | Cell viability reduction | 20 µM |

| Anti-inflammatory | Animal Model (Arthritis) | Reduced paw swelling | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.